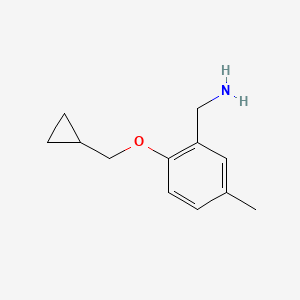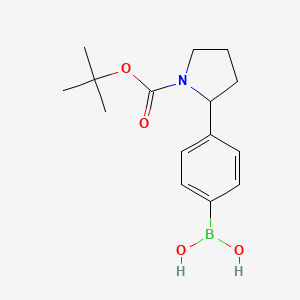
4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid
説明
4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid, also known as 4-Boc-pyrrolidin-2-ylbenzeneboronic acid, is a boronic acid derivative that has been used in a variety of scientific applications. It is a colorless, crystalline solid that is soluble in polar organic solvents and has a molecular weight of 272.22 g/mol. As a boronic acid, it has a wide range of applications in organic synthesis, as a catalyst, and as a reagent in biochemical and physiological studies.
科学的研究の応用
Synthesis of Therapeutic Agents
4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid plays a crucial role in synthesizing potential therapeutic agents. For instance, it was used in the diastereoselective synthesis of a specific compound (Anderson et al., 2016), a potential treatment for Idiopathic Pulmonary Fibrosis. This compound has progressed to Phase I clinical trials, highlighting its significance in medical research.
Development of Heterocyclic Compounds
In a study by Hawkins and Snyder (1960), benzeneboronic anhydrides, chemically related to 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid, were used to create new heterocyclic compounds containing boron (Hawkins & Snyder, 1960). These developments can be instrumental in various fields, including materials science and pharmacology.
Electropolymerization Studies
The compound's derivatives have been investigated in electropolymerization studies. For example, 1,4-bis(pyrrol-2-yl)benzene, a derivative, was used in electropolymerization, indicating its potential in creating conducting polymers with low oxidation potential (Larmat et al., 1996).
Synthesis of Conformationally Restricted Analogs
Galeazzi et al. (2003) utilized a similar compound in the synthesis of a conformationally restricted analog of pregabalin (Galeazzi et al., 2003). This research indicates its applicability in designing and developing new pharmaceuticals with specific conformational structures.
Boronic Acid Ester Intermediates
A study by Huang et al. (2021) discussed the synthesis of boric acid ester intermediates with benzene rings, demonstrating the versatility of boronic acid derivatives in organic synthesis (Huang et al., 2021).
Applications in Dynamic Covalent Chemistry
The ability of boronic acids to participate in dynamic covalent chemistry was illustrated by Nishiyabu et al. (2012), who explored the sequential boronate esterification for producing hierarchical molecular structures (Nishiyabu et al., 2012).
特性
IUPAC Name |
[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-15(2,3)21-14(18)17-10-4-5-13(17)11-6-8-12(9-7-11)16(19)20/h6-9,13,19-20H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBYFRAZYQMGTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



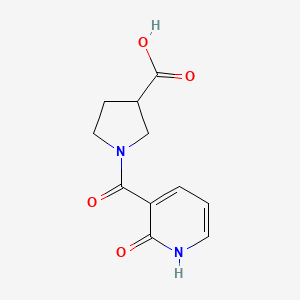
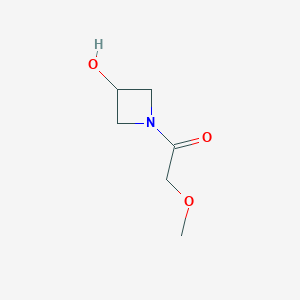
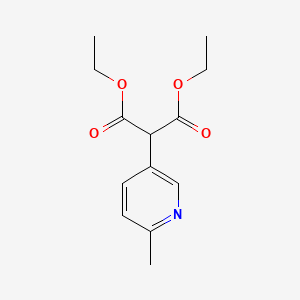
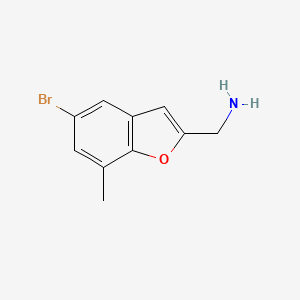
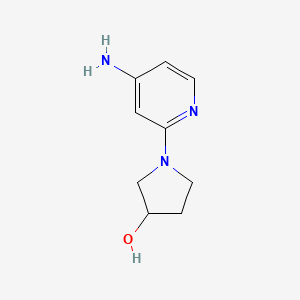
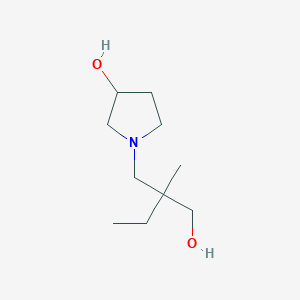
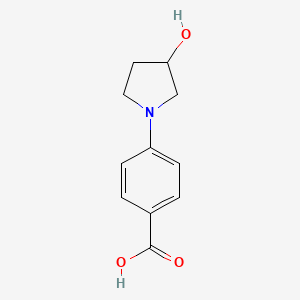
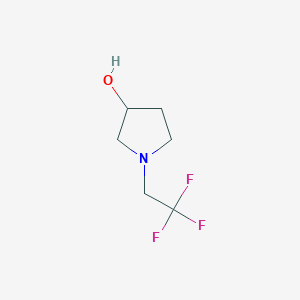
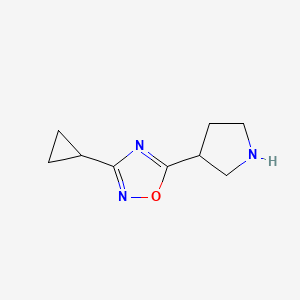
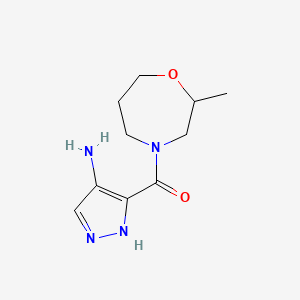
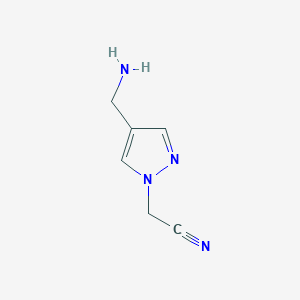
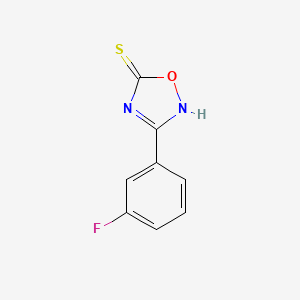
![4-[(3-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B1445262.png)
